(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid

Description

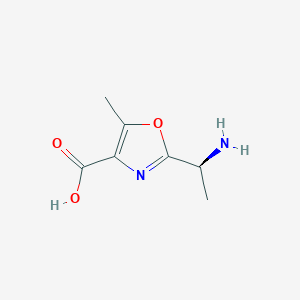

(S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral oxazole derivative featuring a 5-methyl-substituted oxazole ring, an (S)-configured aminoethyl side chain at position 2, and a carboxylic acid group at position 4. This compound is of interest in medicinal chemistry due to its structural resemblance to natural products like cyanobacterial cyclic peptides (e.g., dendroamide A and nostocyclamide) .

Properties

CAS No. |

404935-22-4 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m0/s1 |

InChI Key |

PUACPIPASJLDBL-VKHMYHEASA-N |

Isomeric SMILES |

CC1=C(N=C(O1)[C@H](C)N)C(=O)O |

Canonical SMILES |

CC1=C(N=C(O1)C(C)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-hydroxy ketone and an amide.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The oxazole ring can be reduced under specific conditions to yield saturated heterocycles.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride or carbodiimides are often used for esterification or amidation reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated heterocycles.

Substitution: Formation of esters or amides.

Scientific Research Applications

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

- The (S)-aminoethyl side chain introduces chirality, which may influence biological activity.

- The oxazole ring and carboxylic acid group enable hydrogen bonding and metal coordination, critical for interactions in drug targets .

Comparison with Similar Oxazole Derivatives

Structural Similarity Analysis

Using Tanimoto similarity scores (), the following analogs exhibit notable structural overlap:

| CAS No. | Compound Name | Substituents | Similarity Score |

|---|---|---|---|

| 18735-74-5 | 5-Methyl-2-phenyloxazole-4-carboxylic acid | Phenyl (C₆H₅) at position 2 | 0.75 |

| 1216012-87-1 | 2-Methyloxazole-5-carboxylic acid | Methyl at position 2 | 0.71 |

| 2510-37-4 | 2,4-Dimethyloxazole-5-carboxylic acid | Methyl at positions 2 and 4 | 0.66 |

| 13452-14-7 | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | Benzoxazole fused ring | 0.66 |

Key Observations :

- Substituent Effects: The target compound’s aminoethyl group (vs.

- Chirality: Unlike most analogs, the (S)-configuration of the aminoethyl group introduces stereochemical specificity, which is absent in simpler analogs like 2-methyloxazole-5-carboxylic acid .

Physicochemical Properties

Biological Activity

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid, a compound belonging to the oxazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features an oxazole ring, which is known for contributing to various biological activities. The presence of an amino group and a carboxylic acid enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. For instance, derivatives of isoxazole have been synthesized through reactions involving carbonyl compounds and hydrazides, leading to compounds with varying biological activities . The synthetic pathways often include:

- Reagents : Sulfuric acid, carbonyl compounds.

- Conditions : Heating and refluxing in solvents like toluene or chloroform.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For example, certain isoxazole derivatives have shown the ability to inhibit the proliferation of cancer cell lines such as A549 and Jurkat cells. These compounds can induce apoptosis by activating caspases and modulating NF-κB signaling pathways .

A study highlighted that specific derivatives demonstrated strong antiproliferative activity alongside low toxicity against normal cells, making them promising candidates for anticancer drug development .

Immunomodulatory Effects

This compound has also been evaluated for its immunomodulatory effects. In vitro studies revealed that some derivatives can suppress phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential immunosuppressive properties . Conversely, certain modifications resulted in immunostimulatory effects, suggesting a dual role depending on the structural variations of the compound .

Antimicrobial Activity

The compound has shown promise against various bacterial strains. Studies involving oxazole derivatives reported moderate antibacterial activity against Staphylococcus aureus, with some compounds inhibiting biofilm formation effectively . This highlights the potential for developing new antibiotics based on oxazole structures.

Case Studies

- Anticancer Efficacy : A derivative of this compound was tested against multiple cancer cell lines, demonstrating an IC50 value of approximately 23 µg/mL, indicating significant cytotoxicity compared to controls .

- Immunosuppressive Properties : In a model using Jurkat cells, one derivative showed a marked increase in pro-apoptotic markers while simultaneously decreasing TNF-α production in response to LPS stimulation .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid?

The compound can be synthesized via flow chemistry using β-hydroxy amides as precursors. A two-step approach involves:

- Step 1 : Cyclization of β-hydroxy amides with Deoxo-Fluor® to form oxazolines.

- Step 2 : Oxidation of oxazolines to oxazoles using manganese dioxide under flow conditions . Alternative methods include refluxing intermediates in acetic acid with sodium acetate, as demonstrated in analogous oxazole-carboxylic acid syntheses .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Flow synthesis | Deoxo-Fluor®, MnO₂, 60°C | ~75% | |

| Reflux method | Acetic acid, NaOAc, 3–5 h | Not reported |

Q. How is the stereochemistry of the (S)-configured aminoethyl group confirmed?

Chiral resolution or asymmetric synthesis techniques are typically employed. NMR analysis (e.g., ¹H-NMR at 400 MHz) can confirm stereochemistry by observing coupling constants (e.g., J = 6.2 Hz for the aminoethyl proton in the methyl ester derivative) . X-ray crystallography of related oxazole-carboxylic acids (e.g., 5-methylisoxazole-4-carboxylic acid) provides structural validation, with bond angles and torsion angles resolving stereochemical ambiguities .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methyl ester derivative shows distinct peaks at δ = 3.91 ppm (OCH₃) and 1.36 ppm (CH₃ of aminoethyl) .

- HPLC/MS : For purity assessment and molecular weight confirmation.

- X-ray crystallography : To resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group) .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess (ee) of the (S)-isomer?

The choice of catalyst and solvent polarity significantly impacts ee. For example, in analogous syntheses, chiral auxiliaries or enantioselective catalysts (e.g., Rh-based complexes) can achieve >90% ee. Kinetic resolution during flow synthesis may also enhance selectivity by optimizing residence time and temperature gradients .

Q. What computational tools can predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies with target enzymes (e.g., oxidoreductases) can assess binding affinity, leveraging structural data from related pyrazole-carboxylic acids .

Q. How does the substitution pattern on the oxazole ring affect bioactivity?

- Electron-withdrawing groups (e.g., Cl at position 2) enhance stability but may reduce solubility.

- Methyl groups (position 5) increase lipophilicity, potentially improving membrane permeability . Comparative studies of analogs (e.g., 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylic acid) suggest substituent-dependent interactions with biological targets .

Q. What contradictions exist in reported spectral data for oxazole-carboxylic acids?

Discrepancies in melting points (e.g., 182–183°C vs. 239–242°C for positional isomers) highlight the need for rigorous recrystallization protocols . Variations in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or proton exchange in the aminoethyl group .

Q. How can stability issues during storage be mitigated?

- Temperature : Store at 0–6°C to prevent decomposition of the carboxylic acid group.

- Humidity : Use desiccants to avoid hydrolysis of the methyl ester derivative.

- Light sensitivity : Amber vials reduce photodegradation risks .

Methodological Recommendations

- Synthesis Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to improve yield and ee.

- Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC experiments.

- Biological Assays : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics with putative targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.